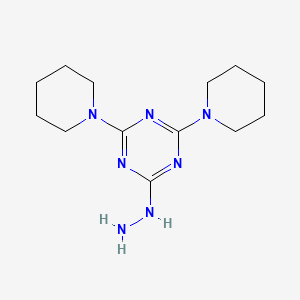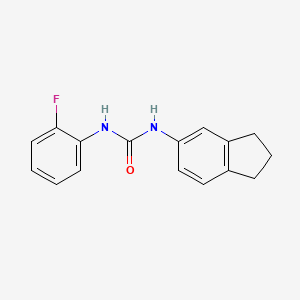![molecular formula C9H12F6N2O B4934589 N-allyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B4934589.png)
N-allyl-N'-[1,1-bis(trifluoromethyl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-[1,1-bis(trifluoromethyl)propyl]urea, commonly known as TU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TU has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
TU acts as a competitive inhibitor of androgen receptors, preventing the binding of androgens such as testosterone and dihydrotestosterone. This results in a decrease in androgen-mediated gene expression and physiological effects.
Biochemical and Physiological Effects
TU has been found to have a wide range of biochemical and physiological effects, including the inhibition of androgen-mediated gene expression, the induction of apoptosis in prostate cancer cells, and the inhibition of fungal growth. TU has also been found to have anti-inflammatory and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TU in lab experiments is its specificity for androgen receptors, which allows for the selective inhibition of androgen-mediated gene expression. Another advantage is its stability and ease of use. However, one limitation is its potential toxicity, which must be carefully considered when using TU in experiments.
Direcciones Futuras
There are several future directions for research on TU. One area of interest is the development of new and improved synthesis methods for TU. Another area of interest is the investigation of TU's potential as a therapeutic agent for other diseases, such as fungal infections and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of TU and its effects on various biological processes.
Métodos De Síntesis
TU can be synthesized using a variety of methods, including the reaction of N-allylurea with 1,1-bis(trifluoromethyl)propylamine. Another method involves the reaction of N-allylurea with trifluoroacetic anhydride, followed by reaction with 1,1-bis(trifluoromethyl)propylamine. The purity of TU can be increased using recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
TU has been used in various scientific research applications, including its use as a non-steroidal anti-androgen in the treatment of prostate cancer. TU has also been found to have antifungal, anti-inflammatory, and antiviral properties. In addition, TU has been used to study the effects of androgens on the brain and behavior.
Propiedades
IUPAC Name |
1-prop-2-enyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F6N2O/c1-3-5-16-6(18)17-7(4-2,8(10,11)12)9(13,14)15/h3H,1,4-5H2,2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEVOCMVNPFGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-D-alaninate](/img/structure/B4934512.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4934519.png)
![N-[3-(methylthio)phenyl]-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4934523.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4934527.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4934544.png)
![4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4934551.png)
![2,6-dimethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4934554.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4934558.png)


![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4934578.png)
![2-[(4-fluorobenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934581.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
